molecular formula C28H26F6N4O B14085032 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea

Cat. No.: B14085032
M. Wt: 548.5 g/mol
InChI Key: VNRLCKBQNVNWFW-SEMUBUJISA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of trifluoromethyl groups and a cinchona alkaloid derivative, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with cinchonine derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide, which facilitates the formation of the urea linkage .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted urea compounds .

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the trifluoromethyl groups, which enhance the compound’s lipophilicity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-6’-methoxy-9-cinchonanylthiourea
  • N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-10,11-dihydro-6’-methoxy-9-cinchonanylthiourea

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea stands out due to its specific combination of trifluoromethyl groups and cinchona alkaloid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C28H26F6N4O

Molecular Weight

548.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]urea

InChI

InChI=1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24-,25-/m0/s1

InChI Key

VNRLCKBQNVNWFW-SEMUBUJISA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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